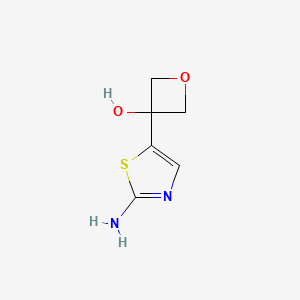

3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol is a compound that features a thiazole ring and an oxetane ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the oxetane ring is a four-membered ring with an oxygen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol typically involves the formation of the thiazole ring followed by the introduction of the oxetane ring. One common method involves the reaction of a thioamide with a haloketone to form the thiazole ring. Subsequent reactions introduce the oxetane ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Bioisosteric Replacement

The oxetane ring in 3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol serves as an isostere for the carboxylic acid functional group. Research indicates that compounds with oxetane structures can exhibit enhanced permeability and reduced acidity compared to traditional carboxylic acids, making them valuable in designing drugs that require improved central nervous system (CNS) penetration .

Case Study: Inhibition of Eicosanoid Biosynthesis

A study evaluated the oxetan-3-ol derivatives as potential inhibitors of cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways. The results demonstrated that these derivatives could effectively inhibit the production of eicosanoids, which are critical mediators in inflammatory processes. The compounds showed balanced inhibition activity in the micromolar range, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

Thiazole Derivatives

Compounds containing thiazole moieties, such as this compound, have been recognized for their broad-spectrum antimicrobial properties. Thiazoles are known to exhibit activity against various bacterial strains and are often incorporated into drug formulations aimed at treating infections .

Research Findings

In vitro studies have shown that thiazole derivatives can act as effective ligands on biological matrices, contributing to their therapeutic efficacy against pathogens. This property is particularly relevant in developing new antibacterial and antifungal agents .

Structure–Activity Relationship Studies

Design and Optimization

The structure–activity relationship (SAR) studies involving this compound have been crucial in optimizing its pharmacological properties. By systematically modifying the oxetane ring and thiazole substituents, researchers can enhance the compound's potency and selectivity towards specific biological targets .

Table: Summary of SAR Findings

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Oxetane Ring Variations | Improved CNS permeability | |

| Thiazole Substituents | Enhanced antimicrobial action | |

| Functional Group Changes | Altered binding affinity |

Synthesis and Derivatization

Synthetic Strategies

The synthesis of this compound involves several advanced organic chemistry techniques. Recent advancements have focused on improving synthetic accessibility while maintaining the stability of the oxetane core under various reaction conditions .

Innovative Approaches

Techniques such as intramolecular cyclization and selective functionalization have been employed to create diverse derivatives that can be screened for various biological activities. The ability to generate a library of compounds facilitates high-throughput screening for drug discovery applications .

Mecanismo De Acción

The mechanism of action of 3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The oxetane ring can enhance the compound’s stability and bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-1,3-thiazole: Lacks the oxetane ring but shares the thiazole core.

3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: Contains a propanoic acid group instead of the oxetane ring.

5-(2-Amino-1,3-thiazol-4-yl)oxazole: Features an oxazole ring instead of the oxetane ring.

Uniqueness

3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol is unique due to the presence of both the thiazole and oxetane rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Actividad Biológica

3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with an oxetane structure, which contributes to its unique chemical properties. The molecular formula is C6H6N2OS with a molecular weight of 158.19 g/mol. The thiazole moiety is known for its ability to participate in hydrogen bonding and π-π interactions, which are crucial for biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Low |

These results suggest that the compound is particularly effective against Staphylococcus aureus, indicating potential for therapeutic applications in treating bacterial infections.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. The IC50 value was found to be 25 µg/mL, indicating moderate antioxidant activity. This suggests a capacity to reduce oxidative stress in biological systems.

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The IC50 values ranged from 10 to 30 µM, depending on the specific cell line tested. This indicates promising anticancer properties and warrants further investigation into its potential as an anticancer agent .

Case Studies and Research Findings

- Inhibition of Eicosanoid Synthesis : A study evaluated the compound's effect on eicosanoid synthesis pathways. It was found to inhibit both COX and 5-LOX-mediated synthesis of leukotrienes and prostaglandins, suggesting its role as a potent anti-inflammatory agent .

- Molecular Docking Studies : Molecular docking studies have shown that the compound interacts favorably with specific enzyme targets, which may explain its observed biological activities. This computational approach aids in predicting how the compound binds to target proteins at the molecular level .

- Cytotoxicity Assessment : In a study involving human lung cancer cell lines (A549), several derivatives of thiazole compounds were assessed for cytotoxicity. The results indicated significant cytotoxic effects, particularly for derivatives similar to this compound .

Propiedades

IUPAC Name |

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5-8-1-4(11-5)6(9)2-10-3-6/h1,9H,2-3H2,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLNRMRUDITWHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CN=C(S2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.